molecular formula C10H13N3 B068806 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 185949-59-1

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine

Cat. No.: B068806
CAS No.: 185949-59-1
M. Wt: 175.23 g/mol
InChI Key: ZMZOHCIPMNHJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 5-position and an ethanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functional group modifications. For example, the reaction of o-phenylenediamine with 5-methyl-2-nitrobenzaldehyde in the presence of a reducing agent can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, reduction, and purification. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.

Scientific Research Applications

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanol
  • 5-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
  • 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanamine

Uniqueness

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group at the 2-position enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their therapeutic potential, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N2\text{C}_{10}\text{H}_{12}\text{N}_2

This compound features a benzimidazole core substituted with a methyl group and an ethanamine side chain, which contributes to its biological activity.

Research indicates that this compound interacts with various biological targets:

  • DNA Binding : The compound has shown significant binding affinity to DNA, potentially stabilizing the double helix and interfering with replication processes. Studies utilizing UV absorption and fluorescence spectroscopy have demonstrated these interactions .
  • Inhibition of Topoisomerases : It has been identified as an inhibitor of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication. Inhibiting this enzyme can lead to cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound:

Activity Target IC50/EC50 Values Effect
AnticancerHu Topo I16 μMInhibits DNA relaxation
Cell Cycle ArrestCancer cell linesGI50 0.16 - 3.6 μMG2/M phase arrest
AntimicrobialVarious pathogensNot specifiedBroad-spectrum activity
AntiviralViral replication mechanismsNot specifiedPotential inhibition

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives, including this compound:

  • Anticancer Activity : A study evaluated a series of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute. The most potent compounds exhibited significant growth inhibition, with specific focus on their interaction with Hu Topo I .
  • Electrochemical Studies : Research utilizing differential pulse voltammetry (DPV) demonstrated that the compound interacts effectively with double-stranded DNA (dsDNA), indicating potential for use in electrochemical biosensors .
  • Broad-Spectrum Antimicrobial Activity : Other studies have reported the antimicrobial properties of similar compounds, suggesting that modifications to the benzimidazole structure could enhance activity against resistant strains of bacteria .

Properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZOHCIPMNHJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.